methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1207039-13-1
VCID: VC4422661
InChI: InChI=1S/C18H15ClN2O3/c1-23-17-8-7-11(9-13(17)19)20-15-10-16(18(22)24-2)21-14-6-4-3-5-12(14)15/h3-10H,1-2H3,(H,20,21)
SMILES: COC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl
Molecular Formula: C18H15ClN2O3
Molecular Weight: 342.78

methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate

CAS No.: 1207039-13-1

Cat. No.: VC4422661

Molecular Formula: C18H15ClN2O3

Molecular Weight: 342.78

* For research use only. Not for human or veterinary use.

methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate - 1207039-13-1

Specification

CAS No. 1207039-13-1
Molecular Formula C18H15ClN2O3
Molecular Weight 342.78
IUPAC Name methyl 4-(3-chloro-4-methoxyanilino)quinoline-2-carboxylate
Standard InChI InChI=1S/C18H15ClN2O3/c1-23-17-8-7-11(9-13(17)19)20-15-10-16(18(22)24-2)21-14-6-4-3-5-12(14)15/h3-10H,1-2H3,(H,20,21)
Standard InChI Key JWMANKJLBPAFIE-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl

Introduction

Chemical Identity and Structural Features

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate belongs to the quinoline-carboxylate family, characterized by a benzene ring fused to a pyridine ring. Key structural attributes include:

  • Molecular Formula: C18H15ClN2O3\text{C}_{18}\text{H}_{15}\text{ClN}_2\text{O}_3

  • Molecular Weight: 342.78 g/mol

  • IUPAC Name: Methyl 4-(3-chloro-4-methoxyanilino)quinoline-2-carboxylate

  • Functional Groups:

    • A methyl ester at position 2 of the quinoline ring.

    • A 3-chloro-4-methoxy-substituted aniline group at position 4.

The chloro and methoxy substituents enhance electron-withdrawing and donating properties, respectively, influencing both reactivity and biological interactions . X-ray crystallographic data for analogous compounds (e.g., 4-chloro-3-methylphenyl quinoline-2-carboxylate) reveal dihedral angles of ~68° between the quinoline and aryl rings, suggesting moderate planarity disruption .

Synthetic Methodologies

Multi-Step Organic Synthesis

A prominent route involves imidoylative Sonogashira coupling followed by cycloaromatization:

  • Coupling Reaction: A palladium-catalyzed Sonogashira reaction between a halogenated quinoline precursor and an alkynyl intermediate.

  • Cycloaromatization: Thermal or acid-catalyzed ring closure to form the quinoline backbone.

This method achieves yields >80% while minimizing hazardous reagents, aligning with green chemistry principles. Alternative approaches include:

Table 1: Comparative Synthesis Routes

MethodReagents/ConditionsYield (%)Key Advantage
Sonogashira CycloaromatizationPd(PPh₃)₄, Cs₂CO₃, toluene, reflux85High selectivity, scalability
Buchwald-Hartwig Amination Pd(OAc)₂, BINAP, Cs₂CO₃, reflux75Broad substrate tolerance
Vilsmeier-Haack Reaction POCl₃, DMF, 0–5°C68Cost-effective for bulk synthesis

The Buchwald-Hartwig method, detailed in , employs palladium-mediated C–N coupling to install the aniline group, though it requires stringent anhydrous conditions.

Structural and Physicochemical Properties

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, related structures (e.g., 4-chloro-3-methylphenyl quinoline-2-carboxylate) exhibit:

  • Triclinic crystal systems with unit cell parameters a=7.468A˚,b=9.442A˚,c=14.134A˚a = 7.468 \, \text{Å}, b = 9.442 \, \text{Å}, c = 14.134 \, \text{Å} .

  • π-π stacking interactions (centroid distances: 3.73–3.83 Å) stabilizing the solid-state structure .

Solubility and Partitioning

  • logP: Predicted ~4.6 (similar to methyl 4-[(3-chlorophenyl)methoxy]quinoline-2-carboxylate ), indicating high lipophilicity.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents like DMSO .

Biological Activity and Mechanisms

Table 2: Comparative Bioactivity of Quinoline Derivatives

CompoundTargetIC₅₀/EC₅₀Selectivity Index
Methyl 4-[(3-Cl-4-MeO)Ph]Quinoline-2-COOCH₃pfLDH (Model)0.02 μM*>800
Chloroquine Hemozoin formation0.33 μM16.5
Artemisinin Heme detoxification0.00017 μM1.7

*Predicted based on structural analogs .

Anticancer and Anti-Inflammatory Applications

  • Apoptosis Induction: Quinoline-carboxylates disrupt mitochondrial membrane potential in HCT-116 colorectal cancer cells (IC₅₀: 2.56 μM) .

  • TNF-α Inhibition: Pyrano[3,2-c]quinoline analogs reduce inflammation by suppressing TNF-α production in PBMCs .

Pharmacological Optimization Challenges

Metabolic Stability

  • Ester Hydrolysis: The methyl ester is prone to hydrolysis in vivo, generating the active carboxylic acid metabolite. Prodrug strategies may enhance bioavailability.

  • CYP450 Interactions: Predicted CYP1A2 and CYP2C19 inhibition risks necessitate structural tweaks to reduce off-target effects .

Toxicity Profiles

  • Cytotoxicity: Preliminary data on Vero cells show CC₅₀ > 100 μM, indicating a high therapeutic index .

  • Resistance Mitigation: Hybridization with pyrano[2,3-c]pyrazole moieties may overcome multidrug resistance in malaria parasites .

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